Fmoc-3,5-dibromo-L-tyrosine

描述

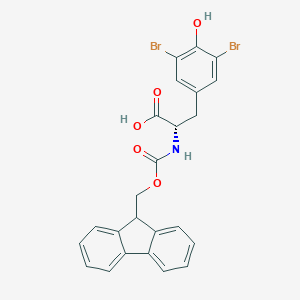

Fmoc-3,5-dibromo-L-tyrosine is a derivative of tyrosine, an important amino acid. This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions on the aromatic ring of tyrosine, and it is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The molecular formula of this compound is C24H19Br2NO5, and its molecular weight is 561.2 g/mol . This compound is primarily used in peptide synthesis and proteomics studies .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-3,5-dibromo-L-tyrosine involves the bromination of L-tyrosine followed by Fmoc protection. The bromination of L-tyrosine can be achieved using dimethyl sulfoxide (DMSO) in the presence of hydrobromic acid (HBr) and acetic acid (AcOH). For the synthesis of 3,5-dibromo-L-tyrosine, L-tyrosine is reacted with 2.2 equivalents of DMSO under these conditions . The resulting 3,5-dibromo-L-tyrosine is then protected with the Fmoc group to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger quantities. The process involves the same bromination and Fmoc protection steps, with adjustments to reaction conditions and purification methods to ensure high yield and purity.

化学反应分析

Types of Reactions: Fmoc-3,5-dibromo-L-tyrosine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

Deprotection Reactions: The Fmoc group can be removed using piperidine, revealing the free amino group of the tyrosine derivative.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Deprotection Reactions: Piperidine in DMF is commonly used to remove the Fmoc group.

Major Products:

Substitution Reactions: The major products depend on the nucleophile used. For example, substitution with an amine would yield an amino-substituted tyrosine derivative.

Deprotection Reactions: The major product is 3,5-dibromo-L-tyrosine after the removal of the Fmoc group.

科学研究应用

Peptide Synthesis

Solid-Phase Peptide Synthesis : Fmoc-3,5-dibromo-L-tyrosine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The presence of brominated tyrosine residues allows for enhanced properties in the resulting peptides, such as increased stability and specificity in biological interactions . The Fmoc group can be easily removed under mild conditions, facilitating the incorporation of this compound into longer peptide sequences.

Mechanism of Action : The incorporation of brominated tyrosine can influence protein structure and function through halogen bonding and other interactions, which may affect protein folding and stability. This capability makes it a valuable tool for studying protein interactions and modifications .

Drug Development

Pharmaceutical Applications : The unique chemical structure of this compound enhances its potential as a precursor in the design of novel pharmaceuticals. Its ability to selectively target biological pathways can lead to the development of more effective treatments with reduced side effects. Research has indicated that brominated compounds can exhibit improved pharmacological properties compared to their non-brominated counterparts .

Case Studies : Various studies have demonstrated the effectiveness of brominated amino acids in enhancing drug efficacy. For instance, research into the antimicrobial properties of bromotyrosine-derived compounds has shown promising results in targeting specific pathogens while minimizing toxicity to human cells .

Bioconjugation

Targeted Drug Delivery : The presence of bromine atoms allows for selective reactions in bioconjugation processes. This characteristic is crucial for attaching biomolecules to drugs or imaging agents, enabling targeted therapy and diagnostics . The ability to modify the compound's reactivity makes it suitable for creating complex bioconjugates that can improve therapeutic outcomes.

Research in Neuroscience

Neurotransmitter Activity Studies : this compound is valuable in neuroscience research due to its structural similarity to tyrosine, a precursor for important neurotransmitters like dopamine and norepinephrine. Studies have utilized this compound to investigate how bromination affects neurotransmitter activity and signaling pathways, providing insights into neurological functions and potential therapeutic targets for neurodegenerative diseases .

Fluorescent Labeling

Imaging Techniques : This compound can also be employed in developing fluorescent probes for biological research. The incorporation of this compound into cellular systems allows researchers to enhance imaging techniques, facilitating real-time monitoring of cellular processes and interactions .

作用机制

The mechanism of action of Fmoc-3,5-dibromo-L-tyrosine involves its incorporation into peptides and proteins, where the brominated tyrosine residues can affect protein structure and function. The bromine atoms can participate in halogen bonding and other interactions, influencing protein folding, stability, and interactions with other molecules. The Fmoc group serves as a protective group during peptide synthesis, preventing unwanted reactions at the amino group.

相似化合物的比较

3,5-Dibromo-L-tyrosine: This compound lacks the Fmoc protective group and is used in similar applications but without the need for deprotection steps.

Fmoc-L-tyrosine: This compound has the Fmoc protective group but lacks the bromine atoms, making it less reactive in certain substitution reactions.

Uniqueness: Fmoc-3,5-dibromo-L-tyrosine is unique due to the presence of both the Fmoc protective group and the bromine atoms. This combination allows for selective incorporation into peptides and proteins, followed by deprotection to reveal the reactive amino group. The bromine atoms provide additional sites for chemical modification and interactions, making this compound particularly useful in advanced peptide synthesis and proteomics studies.

生物活性

Fmoc-3,5-dibromo-L-tyrosine is a modified amino acid that plays a significant role in peptide synthesis and biological research. The compound is characterized by the presence of bromine atoms at the 3 and 5 positions of the aromatic ring of L-tyrosine, which can influence various biological activities when incorporated into peptides and proteins. This article explores the biological activity of this compound, its mechanisms of action, applications in research, and relevant case studies.

This compound has the following chemical properties:

- Molecular Formula : C24H19Br2NO5

- Molecular Weight : 561.2 g/mol

- CAS Number : 201484-26-6

The biological activity of this compound primarily arises from its incorporation into peptides. The bromine substituents can affect the conformation, stability, and interactions of peptides with other biomolecules. Key mechanisms include:

- Halogen Bonding : The bromine atoms can participate in halogen bonding, influencing protein folding and stability.

- Chemical Reactivity : The compound undergoes substitution reactions where bromine can be replaced by other functional groups, allowing for the creation of diverse peptide structures.

- Deprotection : The Fmoc group can be removed under mild acidic conditions to reveal a free amino group for further reactions.

Applications in Research

This compound has several applications in scientific research:

- Peptide Synthesis : It serves as a building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of brominated tyrosine residues into peptides.

- Proteomics Studies : Researchers utilize this compound to investigate protein interactions and modifications related to brominated tyrosine residues.

- Biological Research : It acts as a precursor for synthesizing bromotyrosine-derived alkaloids known for their antimicrobial, antitumor, and antimalarial activities.

- Medical Research : The compound is studied for its effects on protein function and signaling pathways due to the unique properties imparted by bromination.

Comparative Analysis with Similar Compounds

A comparison of this compound with related compounds highlights its unique features:

| Compound Name | Characteristics | Unique Features |

|---|---|---|

| L-Tyrosine | Unmodified amino acid | Precursor for neurotransmitters |

| 3-Bromo-L-Tyrosine | Bromination at position 3 only | Less steric hindrance |

| 5-Bromo-L-Tyrosine | Bromination at position 5 only | Different reactivity profile |

| Fmoc-L-Tyrosine | Fmoc protected L-Tyrosine without bromination | Simpler structure focusing on protection |

| This compound | Dual bromination with Fmoc protection | Selective reactivity patterns |

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

- Antimicrobial Activity : A study demonstrated that peptides synthesized using this compound exhibited enhanced antimicrobial properties compared to their non-brominated counterparts. This was attributed to the increased interaction with bacterial membranes due to halogen bonding .

- Antitumor Effects : Research indicated that certain peptide derivatives containing this compound showed significant cytotoxicity against cancer cell lines. The mechanism involved disruption of cellular signaling pathways critical for tumor growth .

- Enzyme Inhibition Studies : Investigations have shown that peptides containing this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .

属性

IUPAC Name |

(2S)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19Br2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAVNNURVZYVLW-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19Br2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462524 | |

| Record name | Fmoc-3,5-dibromo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201484-26-6 | |

| Record name | Fmoc-3,5-dibromo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。